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Introduction
Histone H4 acetylated at lysine 16 (H4K16ac) is a critical epigenetic modification involved in

the regulation of chromatin structure and gene expression. Unlike many other histone marks

associated exclusively with transcriptional activation or repression, H4K16ac plays a dual role.

It is instrumental in creating a more open chromatin structure, facilitating processes like DNA

repair and replication. Conversely, it can also be associated with transcriptional silencing in

specific contexts. The levels of H4K16ac are dynamically regulated by histone

acetyltransferases (HATs), such as MOF (males absent on the first), and histone deacetylases

(HDACs). Dysregulation of H4K16ac has been implicated in various diseases, including cancer

and aging-related disorders.

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and

quantify the intensity of H4K16ac within cells. This allows researchers to study the distribution

of this mark, its co-localization with other proteins, and changes in its levels in response to

various stimuli or in different disease states. These application notes provide a detailed

protocol for performing H4K16ac immunofluorescence staining.
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A critical function of H4K16ac is its involvement in the DNA Damage Response (DDR),

particularly in the repair of DNA double-strand breaks (DSBs). Upon DNA damage, the histone

acetyltransferase MOF is recruited to the break sites, where it acetylates H4 on lysine 16. This

acetylation event leads to a more relaxed chromatin structure, which is essential for the

recruitment of downstream DNA repair factors, such as 53BP1 and BRCA1, thereby facilitating

the repair process.
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Caption: H4K16ac in the DNA Damage Response Pathway.

Experimental Protocol: H4K16ac
Immunofluorescence Staining
This protocol outlines the steps for staining cultured cells for H4K16ac. Adherent cells grown on

coverslips are recommended for optimal imaging.
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Reagent Supplier Catalog Number

Anti-H4K16ac Antibody (Rabbit

Polyclonal)
Varies Varies

Alexa Fluor 488 Goat anti-

Rabbit IgG (H+L)
Varies Varies

4% Paraformaldehyde (PFA) in

PBS
Varies Varies

Triton X-100 Varies Varies

Bovine Serum Albumin (BSA) Varies Varies

DAPI (4',6-diamidino-2-

phenylindole)
Varies Varies

Phosphate Buffered Saline

(PBS), pH 7.4
Varies Varies

Glass coverslips and slides Varies Varies

Mounting Medium Varies Varies

Quantitative Data Summary
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Parameter
Recommended
Value/Range

Notes

Cell Seeding Density 2-5 x 10^4 cells/cm²
Achieve 60-80% confluency on

the day of staining.

Fixation 4% Paraformaldehyde in PBS
15-20 minutes at room

temperature.

Permeabilization 0.1-0.5% Triton X-100 in PBS
10-15 minutes at room

temperature.

Blocking
1-5% BSA in PBS with 0.1%

Triton X-100
1 hour at room temperature.

Primary Antibody Dilution 1:100 - 1:1000

Dilute in blocking buffer.

Optimize for your specific

antibody.

Primary Antibody Incubation
Overnight at 4°C or 1-2 hours

at RT

Overnight incubation is often

recommended for better signal.

Secondary Antibody Dilution 1:500 - 1:2000 Dilute in blocking buffer.

Secondary Antibody Incubation 1 hour at room temperature Protect from light.

DAPI Staining 1-5 µg/mL
5-10 minutes at room

temperature.

Step-by-Step Protocol
Cell Culture:

Plate cells on sterile glass coverslips in a multi-well plate.

Culture cells to 60-80% confluency.

Fixation:

Gently aspirate the culture medium.
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Wash the cells twice with 1X PBS.

Add 4% paraformaldehyde in PBS to cover the cells.

Incubate for 15-20 minutes at room temperature.

Wash the cells three times with 1X PBS for 5 minutes each.

Permeabilization:

Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

Wash the cells three times with 1X PBS for 5 minutes each.

Blocking:

Incubate the cells with blocking buffer (1% BSA in PBST) for 1 hour at room temperature

to block non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary anti-H4K16ac antibody in the blocking buffer to the desired

concentration.

Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

Incubate overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation:

The next day, wash the cells three times with PBST for 5 minutes each.

Dilute the fluorescently labeled secondary antibody in the blocking buffer.

Incubate the cells with the secondary antibody solution for 1 hour at room temperature,

protected from light.

Counterstaining:
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Wash the cells three times with PBST for 5 minutes each, protected from light.

Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the

nuclei.

Wash the cells twice with PBS.

Mounting and Imaging:

Carefully remove the coverslips from the wells and mount them onto glass slides using a

mounting medium.

Seal the edges of the coverslip with nail polish to prevent drying.

Visualize the staining using a fluorescence microscope with the appropriate filters for DAPI

(blue) and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488).

Experimental Workflow
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Start: Cells on Coverslips

Fixation
(4% PFA, 15-20 min)

Permeabilization
(0.25% Triton X-100, 10 min)

Blocking
(1% BSA in PBST, 1 hr)

Primary Antibody Incubation
(Anti-H4K16ac, overnight at 4°C)

Secondary Antibody Incubation
(Fluorescent anti-Rabbit, 1 hr at RT)

Counterstaining
(DAPI, 5-10 min)

Mounting

Fluorescence Microscopy
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Caption: H4K16ac Immunofluorescence Staining Workflow.
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Troubleshooting
Issue Possible Cause Solution

No Signal or Weak Signal
Inactive primary or secondary

antibody.

Use fresh, properly stored

antibodies.

Low primary antibody

concentration.

Optimize antibody dilution; try

a higher concentration.

Insufficient permeabilization.

Increase Triton X-100

concentration or incubation

time.

High Background Insufficient blocking.
Increase blocking time or BSA

concentration.

High primary or secondary

antibody concentration.

Decrease antibody

concentrations.

Inadequate washing.
Increase the number and

duration of wash steps.

Non-specific Staining Cross-reactivity of antibodies.

Use a more specific primary

antibody or a different

secondary antibody.

Aggregated antibodies.
Centrifuge antibody solutions

before use.

Conclusion
This document provides a comprehensive guide for the immunofluorescent staining of

H4K16ac. The provided protocol and troubleshooting guide will aid researchers in obtaining

reliable and reproducible results. Visualizing H4K16ac is a valuable tool for investigating its role

in chromatin biology, gene regulation, and various disease states, offering insights that can be

pivotal for both basic research and drug development.
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[https://www.benchchem.com/product/b1192814#h4k16ac-immunofluorescence-staining-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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